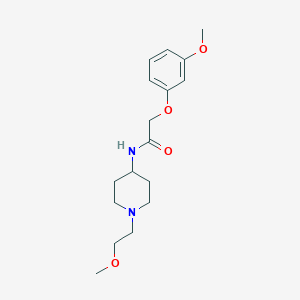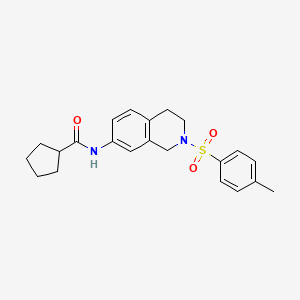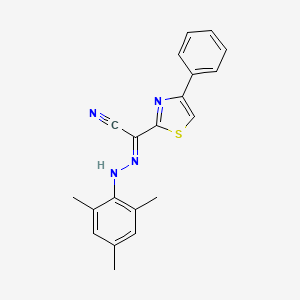![molecular formula C12H16N4O3 B2561746 5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-36-7](/img/structure/B2561746.png)
5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of pyrimido[4,5-d]pyrimidines was reported by Taylor et al., who reacted 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings . The presence of the pyrimidine ring, which contains two nitrogen atoms, is a key feature of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used . For example, the reaction of methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with 1-chloro-2,3-epoxy-propane was studied .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure . For instance, the compound could be a yellow solid with a melting point of 328–330 °C, as suggested by the synthesis of similar compounds .Wissenschaftliche Forschungsanwendungen
CDK2 Inhibitors
The compound has been found to be a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . It has been shown to exhibit significant inhibitory activity, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively . This makes it a promising candidate for the development of new cancer treatments.
Antitumor Applications
The pyrazolopyrimidine moiety, which is a part of the compound, is used in the design of many pharmaceutical compounds that have antitumor applications . This suggests that the compound could potentially be used in the development of new antitumor drugs.
Antimicrobial Applications
The pyrazolopyrimidine moiety is also used in the design of pharmaceutical compounds with antimicrobial applications . This indicates that the compound could potentially be used in the development of new antimicrobial drugs.
Antidiabetic Applications
The pyrazolopyrimidine moiety is used in the design of pharmaceutical compounds with antidiabetic applications . This suggests that the compound could potentially be used in the development of new antidiabetic drugs.
Anti-Alzheimer’s Disease Applications
The pyrazolopyrimidine moiety is used in the design of pharmaceutical compounds with applications in the treatment of Alzheimer’s disease . This indicates that the compound could potentially be used in the development of new Alzheimer’s disease drugs.
Anti-Inflammatory Applications
The pyrazolopyrimidine moiety is used in the design of pharmaceutical compounds with anti-inflammatory applications . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.
Antioxidant Applications
The pyrazolopyrimidine moiety is used in the design of pharmaceutical compounds with antioxidant applications . This indicates that the compound could potentially be used in the development of new antioxidant drugs.
Antiviral Applications
The compound has been found to show relatively higher antiviral activity against Newcastle disease virus, almost on par with the well-known antiviral commercial drug, Ribavirin . This suggests that the compound could potentially be used in the development of new antiviral drugs.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidine class have been known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It is known that the mechanism of action of similar substances is based on the inhibition of viral dna polymerases . A key role in this process is assigned to the hydroxyl group of a cyclic carbohydrate or acyclic alkyl residue situated near the pyrrole ring nitrogen atom .
Biochemical Pathways
It is known that similar compounds in the pyrido[2,3-d]pyrimidine class have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that similar compounds in the pyrido[2,3-d]pyrimidine class have shown promising biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds in the pyrido[2,3-d]pyrimidine class have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that similar compounds in the pyrido[2,3-d]pyrimidine class have shown promising biological activities, suggesting that they may be robust to various environmental conditions .
Eigenschaften
IUPAC Name |
5-(2-hydroxypropylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-7(17)6-14-8-4-5-13-10-9(8)11(18)16(3)12(19)15(10)2/h4-5,7,17H,6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZICPUNVLVCZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl (5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2561668.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2561669.png)
![[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester](/img/structure/B2561670.png)

![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2561673.png)
![5-{3-[(4-Ethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2561674.png)

![4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2561683.png)

